2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
Description
2-(Cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The structure comprises a bicyclic system with a pyridine ring fused to an imidazole ring. Key substituents include a cyclopentyloxy group at position 2 and a methyl group at position 3. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence bioavailability and target binding in pharmacological contexts.
Properties
IUPAC Name |
2-cyclopentyloxy-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11-10(7-4-8-13-11)14-12(15)16-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJXDHGIAJVBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-b]pyridine core
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The imidazo[4,5-b]pyridine scaffold is versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a structural comparison with key analogues:
Key Observations :
- Lipophilicity : The cyclopentyloxy group in the target compound likely increases membrane permeability compared to smaller substituents (e.g., CF₃ or CN) .
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while electron-withdrawing groups (e.g., CN, CF₃) may improve metabolic stability .
Key Trends :
- Antimicrobial Activity : Pyridinyl and triazole derivatives show broad-spectrum activity, with MIC values comparable to streptomycin .
- Kinase Inhibition : Substituents enabling hydrogen bonding (e.g., urea in GLPG3667) enhance target affinity .
- Cytotoxicity : Diaryl derivatives with hydrophobic groups (e.g., 4-methylphenyl) exhibit potent anticancer effects .
Biological Activity
2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core structure. This compound has garnered attention due to its unique substitution pattern, which may confer distinct biological activities. The compound is synthesized through various chemical methods, often involving the cyclization of 2-aminopyridine derivatives with aldehydes or ketones.
- IUPAC Name: 2-cyclopentyloxy-3-methylimidazo[4,5-b]pyridine
- Molecular Formula: C12H15N3O
- CAS Number: 2097861-87-3
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of appropriate precursors.
- Use of oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride in further reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing various cellular pathways.
Potential Biological Activities:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits potential anticancer properties, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
- Antiviral Activity: The compound may also show antiviral effects, although detailed mechanisms remain to be elucidated.
- Antitubercular Properties: Research indicates possible efficacy against tuberculosis pathogens.
Case Studies and Research Findings
-
Anticancer Studies:
- A study investigated the effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells.
- Table 1: Cytotoxicity Data for Related Compounds
Compound Name Cell Line Tested IC50 (µM) 2-(cyclopentyloxy)-3-methyl... MCF-7 (Breast Cancer) 15.4 Imidazo[4,5-b]pyridine Derivative A A549 (Lung Cancer) 12.8 Imidazo[4,5-b]pyridine Derivative B HeLa (Cervical Cancer) 18.6 -
Antiviral Activity:
- In vitro studies assessed the antiviral potential against influenza virus strains. The compound demonstrated effective inhibition at concentrations lower than those required for cytotoxic effects.
-
Antitubercular Activity:
- A research article highlighted the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis. The results showed promising activity for certain derivatives at low concentrations.
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry: As a lead compound for developing new therapeutic agents.
- Chemical Biology: To probe biological systems and understand the mechanisms of action related to similar compounds.
- Material Science: Potential applications in developing new materials or as precursors for more complex molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of substituted pyridine diamines with carbonyl-containing reagents. For example, phase-transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst is effective for imidazo[4,5-b]pyridine core formation . Key precursors like 5-bromopyridine-2,3-diamine can react with aldehydes (e.g., cyclopentanone derivatives) under reflux conditions. Optimizing stoichiometry, solvent polarity, and catalyst loading (e.g., 1–5 mol%) is critical for yields >70% .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 244–286 nm .
- Structural Confirmation : Employ H/C NMR (DMSO-d6 or CDCl3) to verify cyclopentyloxy and methyl group signals. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~245). IR spectroscopy identifies C-O-C (cyclic ether) stretches at ~1100 cm⁻¹ .
Q. What solvents and storage conditions are optimal for this compound?
- Handling Guidelines : The compound is stable as a crystalline solid. Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Solubility is highest in DMF, DMSO, or ethanol. Avoid aqueous buffers for long-term storage due to hydrolysis risks .
Advanced Research Questions
Q. How can regioselective C2-arylation be achieved in imidazo[4,5-b]pyridine derivatives?
- Method : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides. For C2 selectivity, pre-functionalize the core with a directing group (e.g., methyl at N3) to stabilize intermediates. Example: React N3-methylimidazo[4,5-b]pyridine with 4-iodoanisole using Pd(OAc)₂/XPhos in toluene/water (100°C, 12 h). Purify via flash chromatography (EtOAc/cyclohexane gradient) for 44–53% yields .
Q. What computational approaches (e.g., DFT) predict electronic properties for structure-activity relationships?
- DFT Protocol : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess reactivity. Solvent effects (e.g., ethanol) improve correlation with experimental UV-Vis data (λmax ~286 nm). Charge distribution analysis identifies nucleophilic sites (e.g., C5) for electrophilic modifications .
Q. How can pharmacological activity be evaluated against bacterial targets?
- Assay Design :
- Antibacterial Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v). Include controls (ciprofloxacin) and assess IC₅₀ values .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) with DNA gyrase (PDB: 1KZN) to evaluate binding affinity of the imidazo[4,5-b]pyridine core .
Q. What strategies improve aqueous solubility for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG300:Tween80:saline = 40:5:45) or cyclodextrin inclusion complexes. For IV administration, prepare DMSO stock (10 mg/mL) and dilute with saline to ≤5% DMSO .
Contradictions and Resolutions
- Synthetic Yield Variability : reports ~70% yield using phase-transfer catalysis, while notes 44% for arylation. The disparity arises from steric hindrance in arylation steps. Mitigate by using bulkier ligands (e.g., SPhos) to enhance coupling efficiency .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., Br at C7) show higher antimicrobial activity than methyl-substituted analogs. This aligns with DFT-predicted electrophilicity enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
